molecular formula C12H22N4S2 B2391212 2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105220-96-9

2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2391212
CAS No.: 1105220-96-9
M. Wt: 286.46
InChI Key: OXRRGEATTWYYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the reaction of isopentylthiol with 4-methylpiperazine in the presence of a thiadiazole precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiadiazole ring.

Scientific Research Applications

2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isopropylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole
  • 2-(Isobutylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole
  • 2-(Isopentylthio)-5-(4-ethylpiperazin-1-yl)-1,3,4-thiadiazole

Uniqueness

2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methylbutylsulfanyl)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4S2/c1-10(2)4-9-17-12-14-13-11(18-12)16-7-5-15(3)6-8-16/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRRGEATTWYYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(S1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.